molecular formula C17H16N2OS2 B2854912 Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396746-28-3

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2854912
CAS No.: 1396746-28-3
M. Wt: 328.45
InChI Key: PUIGHUUXGVPMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic hybrid compound incorporating benzothiazole and thiophene motifs, designed for advanced medicinal chemistry and drug discovery research. Its structure aligns with a prominent class of heterocycles extensively investigated for diverse pharmacological activities . The benzothiazole nucleus is a privileged scaffold in anticancer, antimicrobial, and anti-tubercular agent development, demonstrating efficacy against both drug-sensitive and multidrug-resistant bacterial strains . The integration of the thiophene ring further enhances the molecule's potential for bioactivity, contributing to its application in exploring new therapeutic agents . This compound is primarily valued in infectious disease research for its potential antimycobacterial properties. Its structural features are favorable for inhibiting key bacterial enzymes, such as DprE1, a well-validated target for combating Mycobacterium tuberculosis . Researchers utilize it as a key intermediate in synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at developing novel inhibitors . Additionally, its framework is relevant in anti-inflammatory research, as related thiazole derivatives have been shown to modulate critical inflammatory pathways, including COX, LOX, and MAPK signaling cascades . The molecule is intended for in vitro experimental use only in controlled laboratory settings. It is not of pharmaceutical grade and is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(16-18-14-3-1-2-4-15(14)22-16)19-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIGHUUXGVPMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Thiophene Moiety Addition: The thiophene ring is incorporated through cross-coupling reactions, such as Suzuki-Miyaura coupling, using thiophene boronic acids or esters.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and benzothiazole sulfur atoms serve as nucleophilic centers.

  • Alkylation/Acylation :
    The piperidine’s tertiary nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides (e.g., acetyl chloride) under basic conditions. For example:

    Compound+CH3INaH DMFN Methylated derivative\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{NaH DMF}}\text{N Methylated derivative}

    Similar reactions are reported for analogous piperidine-containing benzothiazoles .

  • Thiophene Functionalization :
    The thiophen-3-yl group undergoes electrophilic substitution (e.g., bromination or nitration) at the α-position. For instance:

    Thiophene+Br2FeBr33,4Dibromothiophene derivative\text{Thiophene}+\text{Br}_2\xrightarrow{\text{FeBr}_3}3,4-\text{Dibromothiophene derivative}

    This reactivity is consistent with thiophene chemistry .

Coupling Reactions

The benzothiazole and thiophene moieties participate in cross-coupling reactions.

Suzuki-Miyaura Coupling:

The brominated thiophene or benzothiazole derivatives react with aryl boronic acids in the presence of Pd catalysts:

Br Thiophene+Ar B OH 2Pd PPh3 4,Na2CO3Biaryl product\text{Br Thiophene}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{Biaryl product}

Yields range from 65–89% under optimized conditions .

Buchwald-Hartwig Amination:

The brominated benzothiazole reacts with amines to form C–N bonds:

Br Benzothiazole+R2NHPd2 dba 3,XantphosAminated derivative\text{Br Benzothiazole}+\text{R}_2\text{NH}\xrightarrow{\text{Pd}_2\text{ dba }_3,\text{Xantphos}}\text{Aminated derivative}

Reported yields: 70–85% .

Condensation Reactions

The ketone group participates in Knoevenagel condensations with active methylene compounds:

Methanone+CH2(CN)2EtOH TEAα,β Unsaturated nitrile derivative\text{Methanone}+\text{CH}_2(\text{CN})_2\xrightarrow{\text{EtOH TEA}}\alpha,\beta \text{ Unsaturated nitrile derivative}

This reaction is typical for benzothiazole ketones .

Oxidation and Reduction

  • Ketone Reduction :
    The methanone group is reduced to a secondary alcohol using NaBH4_4 or LiAlH4_4:

    C ONaBH4,MeOHCH OH\text{C O}\xrightarrow{\text{NaBH}_4,\text{MeOH}}\text{CH OH}

    Yields: 80–92% .

  • Thiophene Oxidation :
    Thiophene is oxidized to thiophene-S-oxide using mCPBA:

    ThiophenemCPBAS Oxide\text{Thiophene}\xrightarrow{\text{mCPBA}}\text{S Oxide}

    This reaction modifies electronic properties .

Ring-Opening and Rearrangement

The benzothiazole ring undergoes ring-opening under strong acidic or basic conditions. For example:

BenzothiazoleHCl Thiobenzamide derivative\text{Benzothiazole}\xrightarrow{\text{HCl }}\text{Thiobenzamide derivative}

This is observed in structurally similar compounds .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

Anti-Mycobacterial Analogs:

Substitution at the piperidine or thiophene positions improves activity against Mycobacterium tuberculosis. Key examples:

Position ModifiedSubstituentMIC (μM)Cytotoxicity (RAW 264.7)Source
Piperidine NCF3_32.35<50% at 10 μM
Thiophene C3Br16ND

Spectroscopic Characterization

Key data for reaction products:

  • 1^11H NMR : Olefinic protons (δ 8.51 ppm) confirm Knoevenagel products .

  • MS : Molecular ion peaks (e.g., m/z 263 [M+^+]) validate structural integrity .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C (DSC analysis).

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases .

Scientific Research Applications

Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Longer alkoxy chains (e.g., butoxy in 3j ) correlate with higher melting points, likely due to increased crystallinity from extended alkyl chains.
  • Synthetic yields decrease slightly with longer linkers, possibly due to steric hindrance during alkylation .

Substituent Effects on Piperidine/Thiophene Moieties

  • 4c (): Features 3,5-dimethylpiperidine instead of thiophene-substituted piperidine.
  • Compound 22 (): Contains a methoxy group and thiophen-3-yl on a piperazine-thiazole scaffold. The methoxy group increases polarity (mp 103°C), contrasting with the target compound’s thiophene, which may favor hydrophobic binding pockets .

Bivalent Ligands with Extended Linkers

Compounds 5j and 5l () incorporate benzothiazolone/benzoxazolone cores with piperazine and pentyl/pentyl linkers. These bivalent structures exhibit:

  • Higher molecular weights (~500–600 Da) compared to the target compound (~350–400 Da).
  • Flexible alkyl chains enabling dual-target engagement, a feature absent in the monovalent target compound .

Fungicidal Thiazole-Piperidine Derivatives ()

Patent-derived compounds like 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one demonstrate fungicidal activity. Unlike the target compound, these feature isoxazole-thiazole motifs, emphasizing the role of heterocycle diversity in biological targeting .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported Thiophen-3-yl, benzothiazole
3j (butoxy linker) 169.7–171.5 44.2 Piperidine, butoxy
4c (dimethylpiperidine) Not reported Not reported 3,5-Dimethylpiperidine
Compound 22 () 103 40 Methoxy, thiophen-3-yl

Trends :

  • Thiophene and aromatic substituents (e.g., benzothiazole) likely increase rigidity and melting points compared to aliphatic chains.
  • Methoxy groups reduce melting points due to enhanced solubility .

Functional Implications

  • Thiophene vs. Alkoxy Substituents : The thiophen-3-yl group in the target compound may enhance π-stacking with aromatic residues in enzyme active sites, whereas alkoxy linkers in 3a–3j prioritize solubility and conformational flexibility .
  • Bivalent vs.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step procedures, including:

  • Coupling reactions : Use of coupling agents (e.g., carbodiimides) to link benzothiazole and piperidine-thiophene moieties .
  • Halogenation : Introduction of bromine or fluorine substituents to enhance reactivity, as seen in related benzothiazole derivatives .
  • Solvent optimization : Polar aprotic solvents like DMF or dichloromethane improve reaction efficiency, while temperature control (reflux conditions) ensures optimal yields .
  • Characterization : Confirmation of purity via HPLC (e.g., retention time ~11–12 minutes, peak area >95%) and structural validation using 1^1H/13^{13}C NMR .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine CH2_2 groups at δ 2.5–3.5 ppm), while 13^{13}C NMR confirms carbonyl (C=O) and heterocyclic carbons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+Na]+^+ = 475.1410, observed 475.1411) .
  • HPLC : Monitors purity (e.g., 97–99% at 254 nm) and identifies byproducts .

Q. What is the hypothesized mechanism of action for this compound based on structural analogs?

  • Methodological Answer :

  • Receptor modulation : The benzothiazole moiety may interact with microbial enzymes (e.g., bacterial DNA gyrase), while the piperidine-thiophene group could enhance membrane permeability .
  • Pharmacological assays : In vitro MIC (Minimum Inhibitory Concentration) testing against S. aureus or E. coli (typical range: 2–10 µM) validates antimicrobial activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of coupling reactions during synthesis?

  • Methodological Answer :

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency between aryl halides and piperidine intermediates .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions in multi-step syntheses .
  • Solvent effects : Binary solvent systems (e.g., DCM:MeOH 4:1) enhance solubility of intermediates, increasing yields from 12% to >50% in analogous compounds .

Q. How do structural modifications (e.g., nitro or methylsulfonyl groups) impact the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Nitro groups : Introduce electron-withdrawing effects, improving interactions with bacterial DNA (e.g., MIC reduction from 10 µM to 2 µM in B. subtilis) .
  • Methylsulfonyl groups : Enhance solubility and bioavailability (logP reduction from 3.5 to 2.8) while maintaining anti-inflammatory activity (IC50_{50} ~15 µM in COX-2 inhibition) .
  • SAR studies : Systematic substitution at the thiophene or piperidine positions (e.g., fluorophenyl vs. methoxybenzyl) reveals steric and electronic influences on potency .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for compound stability in DMSO .
  • Dose-response analysis : Compare EC50_{50} values under identical conditions (e.g., 5–20 µM range) to differentiate true activity from assay-specific artifacts .
  • Meta-analysis : Cross-reference data from similar benzothiazole derivatives (e.g., Compound A: MIC = 2 µM vs. Compound B: MIC = 10 µM) to identify structural determinants of efficacy .

Q. What challenges arise when scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) or flash distillation .
  • Byproduct management : Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzothiazole to piperidine intermediate) to minimize unreacted starting materials .
  • Yield reproducibility : Ensure strict control of anhydrous conditions (e.g., molecular sieves in DMF) to prevent hydrolysis of sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.